molecular formula C15H23NSi B14279077 1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]- CAS No. 176376-90-2

1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-

Cat. No.: B14279077
CAS No.: 176376-90-2
M. Wt: 245.43 g/mol
InChI Key: KHHODDMAOXOCKZ-UHFFFAOYSA-N
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Description

“1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-” is a synthetic organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-” typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available indole derivatives.

    Alkylation: The indole core undergoes alkylation with a propenyl halide under basic conditions to introduce the propenyl group.

    Silylation: The resulting intermediate is then subjected to silylation using trimethylsilyl chloride in the presence of a base such as triethylamine to introduce the trimethylsilyl methyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the propenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl methyl group, often using reagents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, hydrogen gas, and other reducing agents.

    Substitution: Lithium aluminum hydride, sodium hydride, and other nucleophiles.

Major Products Formed

    Oxidation Products: Oxidized indole derivatives.

    Reduction Products: Reduced indole derivatives with saturated side chains.

    Substitution Products: Substituted indole derivatives with various functional groups replacing the trimethylsilyl methyl group.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Utilized in the development of probes for studying biological systems.

Medicine

    Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.

Industry

    Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of “1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-” would depend on its specific application. In general, indole derivatives can interact with various molecular targets such as enzymes, receptors, and nucleic acids. The propenyl and trimethylsilyl methyl groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole, 2,3-dihydro-1-(2-propenyl)-: Lacks the trimethylsilyl methyl group.

    1H-Indole, 2,3-dihydro-3-[(trimethylsilyl)methyl]-: Lacks the propenyl group.

    1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-methyl-: Has a methyl group instead of a trimethylsilyl methyl group.

Uniqueness

The presence of both the propenyl and trimethylsilyl methyl groups in “1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-” makes it unique compared to other indole derivatives

Properties

CAS No.

176376-90-2

Molecular Formula

C15H23NSi

Molecular Weight

245.43 g/mol

IUPAC Name

trimethyl-[(1-prop-2-enyl-2,3-dihydroindol-3-yl)methyl]silane

InChI

InChI=1S/C15H23NSi/c1-5-10-16-11-13(12-17(2,3)4)14-8-6-7-9-15(14)16/h5-9,13H,1,10-12H2,2-4H3

InChI Key

KHHODDMAOXOCKZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1CN(C2=CC=CC=C12)CC=C

Origin of Product

United States

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